molecular formula C13H21NO5 B14792405 Tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B14792405
M. Wt: 271.31 g/mol
InChI Key: APUARUIPVYZELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a methoxy-oxoethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of N-Boc piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups such as hydroxyl, alkoxy, or amino groups. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .

Uniqueness

Tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-9(10(15)8-14)7-11(16)18-4/h9H,5-8H2,1-4H3

InChI Key

APUARUIPVYZELP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)CC(=O)OC

Origin of Product

United States

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